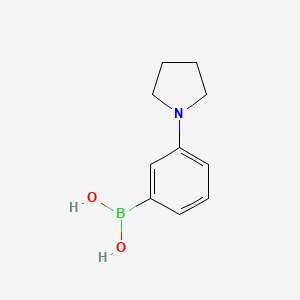

3-(Pyrrolidino)phenylboronic acid

Description

3-(Pyrrolidino)phenylboronic acid (CAS: 120347-75-3) is a boronic acid derivative with the molecular formula C₄H₁₀BNO₂ and a molecular weight of 114.94 g/mol . Structurally, it features a pyrrolidino group (-C₄H₈N) attached to the phenyl ring at the meta position relative to the boronic acid (-B(OH)₂) group. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its ability to form stable transition-metal complexes for carbon-carbon bond formation . Its pyrrolidino substituent enhances solubility in organic solvents and may influence electronic properties, making it distinct from simpler phenylboronic acids.

Properties

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADUVPSZJLNMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923342 | |

| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120347-75-3 | |

| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Ortho-Substituted Derivatives

Meta-Substituted Derivatives

- 3-(Propionamido)phenylboronic Acid

- 3-Chlorophenylboronic Acid (3-CPBA) Used in enzymatic studies (e.g., phosphodiesterase inhibition). Chlorine’s electron-withdrawing effect reduces nucleophilicity compared to pyrrolidino-substituted analogs, affecting reaction yields in cross-coupling .

Para-Substituted Derivatives

- 4-(Bromobutyl)phenylboronic Acid (P8)

Functional Group Diversity

Amino and Amide Derivatives

- 3-Aminophenylboronic Acid Binds to carbohydrates but with lower affinity (8.5–15.0 M⁻¹ for sugars) compared to 3-(propionamido)phenylboronic acid, underscoring the importance of amide groups in stabilizing interactions .

Sulfonyl and Halogen Derivatives

- 3-[(Cyclopropylsulfonyl)amino]phenylboronic Acid Unique sulfonyl group improves stability in aqueous environments, broadening biomedical applications .

- 3-(Trifluoromethyl)phenylboronic Acid

Mechanistic Insights and Contradictions

- Binding to Sialic Acids : Conflicting NMR studies suggest phenylboronic acids may bind to Neu5Ac’s α-hydroxycarboxylate (pH < 8) or glycerol tail (pH > 8), with discrepancies attributed to stereoelectronic effects .

- Cross-Coupling Efficiency: Palladium catalyst systems (e.g., Pd(OAc)₂/TPPTS) improve yields for hindered boronic acids, but steric bulk (e.g., pyrrolidino) may require optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.